molecular formula C13H16ClNO3 B6644969 2-[(4-Chloro-2-methylbenzoyl)-propan-2-ylamino]acetic acid

2-[(4-Chloro-2-methylbenzoyl)-propan-2-ylamino]acetic acid

Cat. No. B6644969
M. Wt: 269.72 g/mol
InChI Key: RSUJPGVZYGFYIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-Chloro-2-methylbenzoyl)-propan-2-ylamino]acetic acid, also known as CMPA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CMPA is a derivative of naproxen and has been synthesized using various methods, including the Mannich reaction and the Steglich esterification.

Mechanism of Action

2-[(4-Chloro-2-methylbenzoyl)-propan-2-ylamino]acetic acid works by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation and pain. By inhibiting COX-2, 2-[(4-Chloro-2-methylbenzoyl)-propan-2-ylamino]acetic acid reduces inflammation and pain. 2-[(4-Chloro-2-methylbenzoyl)-propan-2-ylamino]acetic acid has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects
2-[(4-Chloro-2-methylbenzoyl)-propan-2-ylamino]acetic acid has been shown to reduce inflammation and pain in animal models of inflammation and pain. It has also been shown to inhibit the growth of cancer cells in vitro. 2-[(4-Chloro-2-methylbenzoyl)-propan-2-ylamino]acetic acid has been found to be well-tolerated in animal studies, with no significant adverse effects reported.

Advantages and Limitations for Lab Experiments

2-[(4-Chloro-2-methylbenzoyl)-propan-2-ylamino]acetic acid has several advantages for lab experiments, including its low toxicity and high solubility in water. However, it is important to note that 2-[(4-Chloro-2-methylbenzoyl)-propan-2-ylamino]acetic acid is a relatively new compound and has not been extensively studied in vivo. Additionally, further research is needed to determine the optimal dosage and administration route for 2-[(4-Chloro-2-methylbenzoyl)-propan-2-ylamino]acetic acid.

Future Directions

There are several future directions for research on 2-[(4-Chloro-2-methylbenzoyl)-propan-2-ylamino]acetic acid. One area of interest is its potential use as a radioprotective agent. 2-[(4-Chloro-2-methylbenzoyl)-propan-2-ylamino]acetic acid has been shown to protect against radiation-induced damage in vitro, and further studies are needed to determine its efficacy in vivo. Additionally, further research is needed to determine the optimal dosage and administration route for 2-[(4-Chloro-2-methylbenzoyl)-propan-2-ylamino]acetic acid in both animal and human studies. Finally, the potential use of 2-[(4-Chloro-2-methylbenzoyl)-propan-2-ylamino]acetic acid in combination with other drugs for the treatment of cancer should be investigated.
Conclusion
2-[(4-Chloro-2-methylbenzoyl)-propan-2-ylamino]acetic acid is a promising compound that has shown potential therapeutic applications as an anti-inflammatory and analgesic agent, as well as an antitumor agent. Its mechanism of action involves the inhibition of COX-2 and the induction of apoptosis in cancer cells. While further research is needed to determine its optimal dosage and administration route, 2-[(4-Chloro-2-methylbenzoyl)-propan-2-ylamino]acetic acid has several advantages for lab experiments, including its low toxicity and high solubility in water. With continued research, 2-[(4-Chloro-2-methylbenzoyl)-propan-2-ylamino]acetic acid may prove to be a valuable tool in the treatment of inflammation, pain, and cancer.

Synthesis Methods

2-[(4-Chloro-2-methylbenzoyl)-propan-2-ylamino]acetic acid can be synthesized using the Mannich reaction, which involves the reaction of an amine, formaldehyde, and a ketone. In the case of 2-[(4-Chloro-2-methylbenzoyl)-propan-2-ylamino]acetic acid, the amine used is isobutylamine, the ketone is 4-chloro-2-methylbenzoyl chloride, and formaldehyde is used as a source of the methylene group. The Steglich esterification method can also be used to synthesize 2-[(4-Chloro-2-methylbenzoyl)-propan-2-ylamino]acetic acid by reacting naproxen with 4-chloro-2-methylbenzoyl chloride and isobutylamine.

Scientific Research Applications

2-[(4-Chloro-2-methylbenzoyl)-propan-2-ylamino]acetic acid has been studied for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent. It has also been investigated for its antitumor activity and has shown promising results in inhibiting the growth of cancer cells in vitro. Additionally, 2-[(4-Chloro-2-methylbenzoyl)-propan-2-ylamino]acetic acid has been studied for its potential use as a radioprotective agent.

properties

IUPAC Name

2-[(4-chloro-2-methylbenzoyl)-propan-2-ylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO3/c1-8(2)15(7-12(16)17)13(18)11-5-4-10(14)6-9(11)3/h4-6,8H,7H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSUJPGVZYGFYIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C(=O)N(CC(=O)O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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